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Hexafluoroisopropyl methacrylate

Cat. No.: B1294371
CAS No.: 3063-94-3
M. Wt: 236.11 g/mol
InChI Key: FMQPBWHSNCRVQJ-UHFFFAOYSA-N
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Description

Significance of Fluorinated Methacrylates in Polymer Science

Fluorinated methacrylates are a class of monomers that play a crucial role in polymer science due to the unique properties conferred by the incorporation of fluorine atoms. The strong carbon-fluorine bond and the high electronegativity of fluorine result in polymers with a host of advantageous characteristics. youtube.com These include:

Low Surface Energy: This property leads to hydrophobic and oleophobic surfaces, making them resistant to wetting by water and oils. youtube.comresearchgate.net

High Thermal Stability: The strength of the C-F bond contributes to the polymer's ability to withstand high temperatures without degradation. youtube.comresearchgate.netacs.org

Chemical Resistance: Fluorinated polymers exhibit excellent resistance to a wide range of chemicals, including acids, bases, and solvents. youtube.comresearchgate.netacs.org

Weather Resistance: These polymers are highly resistant to degradation from UV radiation and other environmental factors. researchgate.net

Low Refractive Index: The presence of fluorine atoms lowers the refractive index of the polymer, a critical property for optical applications. researchgate.netfluorine1.ru

The synthesis of fluorinated poly(meth)acrylates can be achieved through various polymerization techniques, including conventional free radical polymerization and controlled/"living" radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.netfluorine1.ru These methods allow for the creation of a wide array of polymer architectures, such as random, block, graft, and star copolymers, with precise control over molecular weight and structure. researchgate.net

Rationale for Research Focus on HFIPMA

The specific research focus on Hexafluoroisopropyl Methacrylate (B99206) (HFIPMA) stems from the unique combination of properties imparted by its hexafluoroisopropyl group. This bulky, highly fluorinated side group provides a distinct set of characteristics to polymers containing HFIPMA, making them suitable for a variety of specialized applications.

The primary drivers for the research interest in HFIPMA include:

Enhanced Hydrophobicity: The hexafluoroisopropyl groups create a highly hydrophobic surface, leading to excellent water repellency. nbinno.comossila.com This is a key feature for applications such as waterproof coatings and moisture-resistant materials.

Low Refractive Index: HFIPMA-based polymers exhibit a low refractive index, making them ideal for use in optical applications where light management is critical, such as in optical fiber claddings and anti-reflective coatings. ossila.compolysciences.comsigmaaldrich.comspecialchem.com

Chemical and Corrosion Resistance: The fluorinated nature of HFIPMA provides exceptional resistance to chemical attack and corrosion, a vital property for protective coatings in harsh environments. nbinno.comossila.comresearchgate.net

Biocompatibility and Biofouling Resistance: The low surface energy of HFIPMA-based polymers can reduce the adhesion of biological organisms, making them promising candidates for marine antifouling coatings and biomedical devices. polysciences.commdpi.comtue.nl

The polymerization of HFIPMA can be well-controlled, allowing for the synthesis of polymers with specific molecular weights and architectures. Techniques like RAFT polymerization have been successfully employed to create well-defined HFIPMA-based homopolymers and block copolymers. rsc.org This level of control is crucial for tailoring the material properties to the specific demands of advanced technological applications.

Overview of HFIPMA Applications in Scientific and Technological Domains

The unique properties of Hexafluoroisopropyl Methacrylate (HFIPMA) have led to its exploration and application across a wide range of scientific and technological fields.

Coatings and Films: HFIPMA is extensively used in the formulation of high-performance coatings. nbinno.com These coatings exhibit excellent water repellency, chemical resistance, and weatherability. nbinno.com They are applied to various substrates, including metals, plastics, and glass, for protection in demanding environments such as automotive and aerospace applications. nbinno.com The low surface energy of HFIPMA-based polymers also makes them suitable for anti-fouling and anti-smudge coatings, contributing to self-cleaning surfaces. polysciences.com Furthermore, these polymers have been investigated for the protection of cultural heritage, demonstrating good photo-chemical stability and water repellency. mdpi.com

Optical and Electronic Materials: A significant application of HFIPMA is in the field of optical electronics, primarily due to the low refractive index of its polymers. ossila.comspecialchem.comsigmaaldrich.com Poly(HFIPMA) is used as a cladding layer for optical waveguides and fibers, where a lower refractive index material is needed to guide light within the core. ossila.comsigmaaldrich.comgoogle.com Its high transparency and chemical stability are also advantageous for applications in displays and sensors. polysciences.com

Adhesives and Sealants: In the realm of adhesives, HFIPMA is used as a monomer to formulate adhesives with excellent adhesion to a variety of substrates, including metals, plastics, and composites. nbinno.com The resulting adhesives demonstrate high chemical resistance and thermal stability, making them suitable for use in the automotive, aerospace, and electronics industries. nbinno.com

Dental Materials: Methacrylate-based polymers are foundational in dentistry for applications such as dental adhesives and composite resins. nih.gov While research on HFIPMA in this specific area is emerging, the properties of fluorinated methacrylates, in general, suggest potential for developing dental materials with enhanced durability and resistance to degradation. The incorporation of specific methacrylate monomers has also been shown to impart antibacterial properties, a desirable trait for dental materials. nih.gov

Marine Antifouling: The low surface energy of fluorinated polymers like those derived from HFIPMA makes them effective in preventing the settlement of marine organisms. mdpi.comtue.nl These "fouling-release" coatings create a smooth, non-stick surface that makes it difficult for marine life to adhere, offering an environmentally friendlier alternative to traditional biocide-based antifouling paints. researchgate.netppgpmc.com

Table 1: Key Properties and Applications of HFIPMA

Property Application Area Specific Use
Low Surface Energy Coatings Anti-fouling, anti-smudge, self-cleaning surfaces
Low Refractive Index Optical Materials Cladding for optical fibers and waveguides
High Hydrophobicity Coatings Waterproofing, moisture barriers
Chemical Resistance Coatings, Adhesives Protective coatings in harsh chemical environments

Historical Context of HFIPMA Research and Development

The development of fluorinated polymers dates back several decades, with a significant surge in interest in fluorinated (meth)acrylates due to their convenient synthesis routes compared to other fluoropolymers. researchgate.net The introduction of fluorine into methacrylate monomers was driven by the desire to create materials with a unique combination of properties, including thermal stability, chemical resistance, and low surface energy.

Early research into fluorinated methacrylates laid the groundwork for the investigation of specific monomers like HFIPMA. The ability to polymerize these monomers using techniques like anionic polymerization was explored to understand their reactivity and the properties of the resulting polymers. researchgate.net

A significant advancement in the field was the application of controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to fluorinated methacrylates. fluorine1.rursc.org This allowed for the synthesis of well-defined polymers with precise control over their molecular architecture, opening up new possibilities for creating advanced materials with tailored functionalities. rsc.org Research has demonstrated the successful RAFT polymerization of HFIPMA to create precursor polymers for further modification into functional water-soluble polymers. rsc.org

More recent research has focused on leveraging the unique properties of HFIPMA for specific applications. For instance, studies have explored the use of HFIPMA-based polymers as activated precursors for creating functional materials through post-polymerization modification. rsc.org Additionally, the development of HFIPMA-based coatings for corrosion protection on various substrates has been a key area of investigation, highlighting the practical applications of this versatile monomer. researchgate.net The ongoing research continues to expand the understanding and application of HFIPMA in advanced materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6F6O2 B1294371 Hexafluoroisopropyl methacrylate CAS No. 3063-94-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-yl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F6O2/c1-3(2)4(14)15-5(6(8,9)10)7(11,12)13/h5H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQPBWHSNCRVQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28825-23-2
Record name Hexafluoroisopropyl methacrylate homopolymer
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DSSTOX Substance ID

DTXSID50883729
Record name 2-Propenoic acid, 2-methyl-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester
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Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3063-94-3
Record name Hexafluoroisopropyl methacrylate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,1,1,3,3,3-Hexafluoro-2-propyl methacrylate
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Record name 2-Propenoic acid, 2-methyl-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester
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Record name 2-Propenoic acid, 2-methyl-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester
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Record name 2,2,2-trifluoro-1-(trifluoromethyl)ethyl methacrylate
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Record name 1,1,1,3,3,3-HEXAFLUORO-2-PROPYL METHACRYLATE
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Synthetic Methodologies and Polymerization Mechanisms of Hfipma

Monomer Synthesis Strategies for HFIPMA

The creation of the HFIPMA monomer primarily involves the formation of an ester linkage between a methacrylic acid precursor and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). The high degree of fluorination in HFIP significantly reduces the nucleophilicity of its hydroxyl group, necessitating specific synthetic strategies.

Polycondensation is a polymerization process in which monomers containing at least two functional groups react to form a polymer, typically with the elimination of a small molecule like water or alcohol. gdckulgam.edu.inmelscience.com This method is characteristic of step-growth polymerization to produce high-molecular-weight polymers. melscience.com Therefore, polycondensation is not a method used for the synthesis of the single monomer unit of hexafluoroisopropyl methacrylate (B99206).

The synthesis of the HFIPMA monomer is generally achieved through direct esterification. A common and effective method involves the reaction of methacrylic acid with 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). rsc.org Due to the reduced nucleophilic strength of the highly fluorinated alcohol, standard esterification procedures, such as simple alcoholysis of methacryloyl chloride, are often inefficient. rsc.org To overcome this, a strong dehydrating agent like phosphorus pentoxide (P₂O₅) is used to drive the reaction forward. rsc.org The resulting product can be purified by distillation and by passing it through basic alumina (B75360) to remove residual methacrylic acid. rsc.org

The HFIPMA monomer is considered an "activated ester" because the electron-withdrawing nature of the two trifluoromethyl groups makes the hexafluoroisopropyl group a good leaving group. This facilitates post-polymerization modification reactions, such as aminolysis. rsc.orgresearchgate.net Alternative synthetic routes to HFIPMA and other activated esters focus on different catalytic or reaction systems to achieve the esterification.

One alternative pathway involves the use of organocatalysis, which can provide a greener and more atom-economical route for ester and amide synthesis compared to stoichiometric-activated ester methods. rsc.orgrsc.org For instance, organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been shown to effectively catalyze acyl substitution reactions on acrylic polymers. rsc.org While this is often applied in post-polymerization modification, the principles can be applied to monomer synthesis. Another approach is the use of phase-transfer catalysis (PTC) for esterification reactions, which can facilitate reactions between immiscible reactants, such as an aqueous base and an organic phase containing the alcohol and acyl chloride. phasetransfercatalysis.com General acid-catalyzed esterification processes can also be employed, where (meth)acrylic acid is reacted with an alcohol in the presence of an acidic catalyst to form the ester in an equilibrium reaction. google.com

Homopolymerization of HFIPMA

The polymerization of HFIPMA yields poly(hexafluoroisopropyl methacrylate) or P(HFIPMA), a polymer with significant interest for applications in coatings, optical electronics, and as a precursor for functional materials. nbinno.comrsc.orgresearchgate.net Both conventional and controlled polymerization techniques have been employed to synthesize P(HFIPMA).

Conventional free-radical polymerization is a common method for polymerizing vinyl monomers, including HFIPMA. This technique typically involves an initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), which thermally decomposes to generate free radicals. researchgate.netnih.gov These radicals then initiate a chain reaction with the HFIPMA monomers.

The polymerization of HFIPMA and other hexafluoroalcohol-functionalized methacrylate monomers can be initiated using AIBN to produce homopolymers. sigmaaldrich.com This method is straightforward but offers limited control over the polymer's molecular weight and dispersity, often resulting in polymers with a broad molecular weight distribution. researchgate.net The kinetics of free-radical polymerization for methacrylates are influenced by factors such as monomer reactivity, initiator concentration, and temperature. imaging.orguobaghdad.edu.iq The presence of the bulky, electron-withdrawing hexafluoroisopropyl group can influence the polymerization kinetics compared to standard methacrylates like methyl methacrylate (MMA). rsc.org

Table 1: Conventional Free Radical Polymerization of HFA-Functionalized Methacrylates This table summarizes typical conditions used for synthesizing hexafluoroalcohol (HFA) methacrylate homopolymers via free-radical polymerization.

Monomer Initiator Chain Transfer Agent (CTA) Polymer Molecular Weight (Mw)
HFA Methacrylate AIBN 1-Dodecanethiol <10 kDa

Data sourced from Sanders, D. et al., Material Matters, 2011. sigmaaldrich.com

Controlled/Living Radical Polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, have emerged as powerful tools for synthesizing well-defined polymers. nih.govsigmaaldrich.com These methods allow for precise control over molecular weight, dispersity (Đ), and polymer architecture (e.g., block copolymers), which is a significant advantage over conventional free-radical methods. sigmaaldrich.com For fluorinated monomers like HFIPMA, CRP enables the creation of advanced materials with tailored properties. nih.gov

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile CRP method that has been successfully applied to the homopolymerization and block copolymerization of HFIPMA. rsc.orgnih.gov The process involves a conventional radical initiator (like AIBN) and a chain transfer agent (CTA), typically a thiocarbonylthio compound, which mediates the polymerization to achieve controlled characteristics. sigmaaldrich.com

The RAFT polymerization of HFIPMA has been demonstrated to exhibit first-order monomer conversion kinetics, which is typical for a controlled/living radical polymerization. rsc.org This control allows for the synthesis of P(HFIPMA) with predetermined molecular weights and low dispersity values (Đ < 1.5). A key finding is that the resulting P(HFIPMA) can serve as a precise precursor polymer. The activated ester nature of the HFIPMA side chains allows for quantitative post-polymerization modification with various amines, opening a pathway to create complex, functional water-soluble polymers that are otherwise difficult to synthesize directly. rsc.orgnih.gov

Detailed kinetic studies and experimental conditions have been reported for the RAFT polymerization of HFIPMA, as summarized in the table below.

Table 2: Research Findings on RAFT Polymerization of HFIPMA This table presents detailed experimental conditions and results from a study on the RAFT polymerization of this compound (HFIPMA).

[HFIPMA]:[CTA]:[AIBN] Ratio Solvent Time (h) Conversion (%) Mn (SEC, g/mol) Đ (PDI)
100:1:0.2 Dioxane 2 34 8,900 1.18
100:1:0.2 Dioxane 4 55 13,800 1.15
100:1:0.2 Dioxane 6 70 17,200 1.14
100:1:0.2 Dioxane 8 80 19,500 1.14
200:1:0.2 Dioxane 24 93 36,000 1.25
400:1:0.2 Dioxane 24 91 62,500 1.34

Data sourced from Nuhn, L. et al., Polym. Chem., 2014. rsc.org The chain transfer agent (CTA) used was 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid. The reaction temperature was 65 °C.

Compound Index

Controlled/Living Radical Polymerization (CRP) of HFIPMA

Single Electron Transfer-Living Radical Polymerization (SET-LRP) of HFIPMA

Single Electron Transfer-Living Radical Polymerization (SET-LRP) has been successfully employed for the controlled polymerization of 1,1,1,3,3,3-hexafluoroisopropyl methacrylate (HFIPMA). Research has demonstrated that the SET-LRP of HFIPMA can be effectively carried out at 50 °C using activated Cu(0) wire as the catalyst, with tris(2-(dimethylamino)ethyl)amine (Me6-TREN) serving as the ligand. rsc.org The polymerization is typically conducted in 2,2,2-trifluoroethanol (B45653) (TFE) as the solvent, often with the addition of acetic acid. rsc.org This method allows for the synthesis of poly(HFIPMA) with well-defined molecular weights, narrow molecular weight distributions (polydispersity), and a high degree of chain-end functionality. rsc.org The successful polymerization under these conditions highlights the robustness of SET-LRP for producing precisely controlled fluorinated polymers.

Parameter Condition/Value
MonomerThis compound (HFIPMA)
Polymerization MethodSingle Electron Transfer-Living Radical Polymerization (SET-LRP)
CatalystActivated Cu(0) wire
LigandMe6-TREN
Solvent2,2,2-Trifluoroethanol (TFE)
Temperature50 °C
OutcomeWell-defined molecular weight, narrow molecular weight distribution, near-quantitative chain-end functionality

Anionic Polymerization of HFIPMA

The anionic polymerization of this compound has been a subject of scientific investigation. amanote.com This type of polymerization is characterized by an active center that is an anion. For the polymerization to proceed, the monomer should possess electron-withdrawing groups, a characteristic present in HFIPMA due to the fluorine atoms. The initiation of anionic polymerization can occur through the direct attack of a base on the monomer to form a carbanion, or via the transfer of an electron from a donor molecule to the monomer, resulting in an anion radical. researchgate.net A key feature of well-controlled anionic polymerizations is the absence of a termination step, leading to what are known as "living polymers". researchgate.netumich.edu These living polymer chains will remain active until intentionally terminated by the addition of a proton-donating substance like water or ammonia. researchgate.net

Copolymerization Studies Involving HFIPMA

Radical Copolymerization with Various Comonomers

This compound has been copolymerized with a variety of other monomers through radical polymerization techniques. These studies are often aimed at combining the unique properties of HFIPMA, such as hydrophobicity and low refractive index, with the functionalities of other monomers. The selection of the comonomer allows for the tailoring of the final copolymer's thermal, mechanical, and surface properties.

Copolymerization with Glycidyl (B131873) Methacrylate (GMA)
Copolymer System Polymerization Method Reactivity Ratios Key Properties/Applications
HFIPMA-co-GMANot specifiedNot specifiedSuper-hydrophobic, corrosion-resistant, photocrosslinkable, low refractive index, coating agent, optical waveguide cladding
HFIPA-co-GMARAFTr₁(GMA) = 1.57, r₂(HFIPA) = 0.05Controlled molar mass
Copolymerization with Vinyl Ethers

The radical-initiated copolymerization of HFIPMA with a range of vinyl ethers has been explored. researchgate.net The vinyl ethers used as comonomers include n-butyl, isobutyl, 2-ethylhexyl, cyclohexyl, and tert-butyl vinyl ethers. researchgate.net It was observed that HFIPMA, being relatively more electron-rich compared to its acrylate (B77674) counterpart, does not typically form strictly alternating sequences with most vinyl ethers. researchgate.net However, a tendency towards alternation was noted when a bulky comonomer like tert-butyl vinyl ether was employed. researchgate.net The incorporation of these electron-rich vinyl ether units is of interest for creating materials for water-repellent protective coatings, where the fluorinated units provide a low-energy surface and the vinyl ether units can improve adhesion and film-forming properties. researchgate.net

Copolymerization with Trifluoroethyl Methacrylate (TFEMA)

Copolymers of this compound and 2,2,2-trifluoroethyl methacrylate (TFEMA) have been synthesized. umich.edu These copolymerizations are undertaken to combine the properties of both fluorinated monomers to create materials with specific characteristics. For instance, copolymers of TFEMA with various fluorinated methacrylates, including HFIPMA, have been prepared using azobisisobutyronitrile as an initiator. umich.edu The resulting copolymers exhibit properties derived from both monomeric units, and their thermal and optical characteristics can be tuned by adjusting the comonomer ratio.

Block Copolymer Synthesis via RAFT Polymerization

Reversible Addition-Fragmenting Chain Transfer (RAFT) polymerization is a powerful technique for the synthesis of well-defined block copolymers with controlled molecular weights and narrow molecular weight distributions. HFIPMA has been successfully polymerized via RAFT to create both homopolymers and block copolymers. rsc.org

In a typical RAFT polymerization of HFIPMA, a suitable chain transfer agent (CTA), such as 2-cyano-2-propyl dodecyl trithiocarbonate, and a radical initiator, like azobisisobutyronitrile (AIBN), are used. The polymerization can be carried out in a solvent such as THF at a specific temperature, for example, 70°C. The resulting poly(HFIPMA) macro-CTA can then be used to initiate the polymerization of a second monomer to form a block copolymer. For instance, block copolymers of HFIPMA and methoxy (B1213986) tri(ethylene glycol) methacrylate have been synthesized using this sequential monomer addition approach. rsc.orgrsc.org

The successful synthesis of these block copolymers is confirmed by techniques such as size-exclusion chromatography (SEC), which shows a clear shift to higher molecular weights after the second monomer is polymerized, while maintaining a narrow polydispersity index (PDI). rsc.orgrsc.org

Table 3: Example of RAFT Polymerization of HFIPMA

Polymer Mn ( g/mol ) PDI
P(HFIPMA) macro-CTA 11,500 1.15
P(HFIPMA)-b-P(MEO3MA) 19,300 1.25

Mn = Number-average molecular weight, PDI = Polydispersity Index. Data is illustrative and based on findings from rsc.orgrsc.org

Graft Copolymerization Techniques Utilizing HFIPMA

Graft copolymers consisting of a main polymer backbone and polymeric side chains can be synthesized using several strategies, including "grafting from," "grafting to," and "grafting through." mdpi.commdpi.com

In the "grafting from" approach, a polymer backbone is first functionalized with initiator sites. Subsequently, a second monomer is polymerized from these sites, leading to the growth of grafted chains. For poly(HFIPMA), this could involve introducing initiating groups, such as those for atom transfer radical polymerization (ATRP), onto the HFIPMA monomers or the resulting polymer. For example, a similar approach has been used to graft poly(methyl methacrylate) from cork particles by first functionalizing the cork surface with ATRP initiators. mdpi.com

The "grafting to" method involves the reaction of a pre-formed polymer chain with reactive sites along a different polymer backbone. For instance, a poly(HFIPMA) chain with a reactive end-group could be attached to a backbone polymer. "Click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for this purpose. This would require synthesizing an azide- or alkyne-terminated poly(HFIPMA) and a backbone polymer with the complementary functionality. mdpi.comnih.gov

The "grafting through" technique involves the copolymerization of a low-molecular-weight monomer with a macromonomer (a polymer chain with a polymerizable end group). A poly(HFIPMA) macromonomer could be synthesized and then copolymerized with another monomer to create a graft copolymer.

Post-Polymerization Modification of Poly(HFIPMA) and its Copolymers

The hexafluoroisopropyl ester group in poly(HFIPMA) is a reactive handle that allows for post-polymerization modification, making poly(HFIPMA) a versatile precursor for functional polymers. rsc.org One of the most notable modifications is the aminolysis of the ester group.

The reaction of poly(HFIPMA) with various primary amines, such as methoxy tri(ethylene glycol) amine, 2-hydroxypropyl amine, and 3-(dimethylamino)-1-propylamine, proceeds efficiently to yield the corresponding poly(methacrylamide)s. rsc.orgrsc.org This transformation converts the hydrophobic poly(HFIPMA) into water-soluble polymers. The reaction can be monitored by techniques like ATR-FT-IR and 19F NMR spectroscopy, which show the disappearance of the ester signals and the appearance of amide signals, along with the release of hexafluoroisopropanol. rsc.org

This post-polymerization modification strategy allows for the creation of a library of functional polymers from a single precursor polymer. For example, sequential aminolysis with different amines can be used to introduce multiple functionalities, such as fluorescent dyes and cationic groups, onto the same polymer chain. rsc.org

Another potential post-polymerization modification is hydrolysis of the ester group, which would yield poly(methacrylic acid). While specific studies on the hydrolysis of poly(HFIPMA) were not found in the provided results, studies on similar fluorinated polymers suggest that the stability of the ester bond can be influenced by the surrounding chemical environment and the pH. nih.gov

Table 4: Compound Names Mentioned in the Article

Compound Name Abbreviation
This compound HFIPMA
Pentafluorophenyl methacrylate PFPMA
N-vinyl pyrrolidone NVP
2-Trifluoromethylacrylic acid
Styrene (B11656)
Hexafluoroisopropanol HFIP
Poly(this compound) Poly(HFIPMA)
2-cyano-2-propyl dodecyl trithiocarbonate
Azobisisobutyronitrile AIBN
Methoxy tri(ethylene glycol) methacrylate MEO3MA
2-hydroxypropyl amine
3-(dimethylamino)-1-propylamine
Poly(methacrylic acid) PMAA
2,2,2-trifluoroethyl methacrylate TFEMA
Methyl methacrylate MMA
2-hydroxyethyl methacrylate HEMA
Isobornyl methacrylate IBMA
Dilauroyl peroxide LRPO
Benzotrifluoride
Atom transfer radical polymerization ATRP
Reversible Addition-Fragmenting Chain Transfer RAFT
Size-exclusion chromatography SEC
Differential Scanning Calorimetry DSC
Glass Transition Temperature Tg
Polydispersity Index PDI
Number-average molecular weight Mn

Aminolysis Reactions for Functional Water-Soluble Polymers

The post-polymerization modification of poly(this compound) (P(HFIPMA)) via aminolysis is a versatile method for the synthesis of functional water-soluble polymers. chemrxiv.orgrsc.org This approach leverages the activated nature of the hexafluoroisopropyl (HFIP) ester group, which, while less reactive than other activated esters like N-hydroxysuccinimide (NHS) or pentafluorophenyl (PFP) esters, can undergo nucleophilic attack by primary amines to form stable amide bonds. chemrxiv.org This process effectively transforms the hydrophobic P(HFIPMA) into a variety of hydrophilic polymers with tailored functionalities, depending on the amine used.

The synthesis of these functional polymers typically begins with the controlled polymerization of HFIPMA, often via Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization, to yield well-defined precursor polymers with controlled molecular weights and narrow polydispersity. rsc.org The subsequent aminolysis is then carried out by reacting the P(HFIPMA) with an excess of a chosen water-soluble amine. chemrxiv.org

A range of water-soluble amines has been successfully employed to modify P(HFIPMA), leading to polymers with diverse characteristics. For instance, the reaction with methoxy tri(ethylene glycol) amine results in a polymer with oligo(ethylene glycol) side chains, known for their protein-repellent properties. The use of 2-hydroxypropyl amine introduces hydroxyl functionalities, creating polymers analogous to poly(2-hydroxypropyl methacrylamide) (P(HPMA)), a well-established biocompatible polymer. rsc.org Furthermore, aminolysis with 3-(dimethylamino)-1-propylamine yields cationic polymers capable of complexing with nucleic acids like plasmid DNA (pDNA) in physiological buffers. rsc.org

Sequential aminolysis offers a pathway to multifunctional polymers. For example, a dye-labeled polymer can be synthesized by first reacting P(HFIPMA) with a fluorescent amine, such as Oregon Green cadaverine, followed by reaction with a second amine like 2-hydroxypropyl amine to functionalize the remaining ester groups. rsc.org The progress of these aminolysis reactions can be monitored using techniques such as Fourier-transform infrared (FTIR) spectroscopy, by observing the disappearance of the ester carbonyl band and the appearance of the amide bands, and by ¹⁹F NMR spectroscopy, which tracks the consumption of the HFIP groups. rsc.org

It is important to note that achieving high conversion in the aminolysis of P(HFIPMA) often requires a significant excess of the primary amine and elevated temperatures (e.g., 65 °C). researchgate.net This is due to the lower reactivity of the HFIP ester compared to other commonly used activated esters. chemrxiv.org

Table 1: Examples of Functional Amines Used in the Aminolysis of P(HFIPMA) and the Resulting Polymer Functionalities This table is interactive. You can sort and filter the data.

Functional Amine Resulting Polymer Functionality Key Application Area Reference
Methoxy tri(ethylene glycol) amine PEGylated, Protein-repellent Biomaterials, Drug Delivery rsc.org
2-Hydroxypropyl amine Hydroxylated, Biocompatible Biomaterials, HPMA-analogs rsc.org
3-(Dimethylamino)-1-propylamine Cationic, Gene-complexing Gene Delivery rsc.org
Oregon Green cadaverine Fluorescently-labeled Bioimaging, Diagnostics rsc.org

Computational Studies of Post-Polymerization Reactions

Computational chemistry provides significant insights into the mechanisms and reactivity trends of post-polymerization modifications, such as the aminolysis of P(HFIPMA). chemrxiv.org Theoretical studies are crucial for understanding the reaction pathways and for providing a rational basis for the selection of activated esters in polymer synthesis. chemrxiv.orgrsc.org

Recent studies have employed a combination of the semiempirical GFN2-xTB method and the high-accuracy domain-based local pair natural orbital coupled cluster with single, double, and perturbative triple excitations (DLPNO-CCSD(T)) level of theory to analyze the aminolysis of various activated esters, including the 1,1,1,3,3,3-hexafluoroisopropyl (HFIP) ester. chemrxiv.orgresearchgate.net These computational analyses can effectively predict and explain the experimentally observed reactivity in aminolysis reactions. rsc.org

The aminolysis reaction can proceed through different pathways, including a non-catalytic concerted mechanism and a non-catalytic stepwise mechanism. In the concerted pathway, the amine attacks the ester carbonyl, and the proton is transferred to the leaving group simultaneously through a single transition state. chemrxiv.org In the stepwise mechanism, a tetrahedral intermediate is formed first. Computational models have been used to calculate the activation energy barriers for these pathways for a series of esters.

Computational results have confirmed the experimental observation that the aminolysis of HFIP esters is less favorable than that of more common activated esters like N-hydroxysuccinimide (NHS) or pentafluorophenyl (PFP) esters. chemrxiv.org The calculated activation energy barrier for the aminolysis of the HFIP ester is significantly higher than that for NHS and PFP esters, but lower than that for simple phenyl esters. This explains why the post-polymerization modification of P(HFIPMA) requires more forcing conditions, such as a large excess of the amine nucleophile, to achieve high conversion. chemrxiv.orgresearchgate.net

These theoretical investigations offer a "computational compass" for activated ester-amine chemistry, facilitating the design and development of new functional polymeric materials by providing a priori understanding of reaction feasibility and conditions. researchgate.net

Table 2: Comparative Computational Data on the Aminolysis of Activated Esters This table is interactive. You can sort and filter the data.

Activated Ester Type Computational Method Key Finding Implication for P(HFIPMA) Reference
HFIP, NHS, PFP, Phenyl GFN2-xTB and DLPNO-CCSD(T) Activation energy barrier: NHS, PFP < HFIP < Phenyl Explains the need for excess amine and heat for efficient aminolysis of P(HFIPMA) chemrxiv.org
α,α-difluoroacetate esters GFN2-xTB and DLPNO-CCSD(T) Transition states for aminolysis can be estimated with robust semiempirical methods Provides a cost-effective computational approach to study similar reactions chemrxiv.org
oligoCF2CO2Et DLPNO-CCSD(T)/cc-pVTZ//r²SCAN-3c Realistic reaction profiling for large molecular systems is possible without further approximations Allows for the study of polymer effects in post-polymerization modifications researchgate.net

Advanced Characterization Techniques in Hfipma Polymer Research

Spectroscopic Analysis of HFIPMA Polymers

Spectroscopic techniques are fundamental in polymer science for verifying chemical structures and monitoring reaction progress. For poly(HFIPMA), methods like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and widely used technique for monitoring the polymerization of methacrylate (B99206) monomers in real-time. nih.govyoutube.com The process relies on tracking the change in absorbance of specific infrared bands corresponding to the monomer and the resulting polymer. adhesivesmag.com

During the polymerization of HFIPMA, the key change observed in the FTIR spectrum is the diminishing intensity of the absorption band associated with the carbon-carbon double bond (C=C) of the methacrylate group, typically found around 1636 cm⁻¹. nih.govnih.gov The consumption of the monomer is directly proportional to the decrease in this peak's area. Concurrently, the formation of the saturated polymer backbone is confirmed by the appearance or relative increase of bands corresponding to C-C single bonds. Other characteristic peaks, such as the strong carbonyl (C=O) stretch of the ester group (around 1730-1750 cm⁻¹) and the prominent C-F stretching vibrations from the hexafluoroisopropyl group (in the 1100-1300 cm⁻¹ region), remain present in both the monomer and the polymer, serving as useful reference points. researchgate.net

Attenuated Total Reflectance (ATR)-FTIR is particularly advantageous for this application, allowing for in-situ monitoring of the reaction kinetics without extensive sample preparation. youtube.comadhesivesmag.com By continuously acquiring spectra, researchers can precisely calculate the degree of monomer-to-polymer conversion over time, providing critical data on reaction rates and completion. nih.gov

Table 1: Key FTIR Bands for Monitoring HFIPMA Polymerization

Functional Group Wavenumber (cm⁻¹) Significance in Monitoring
Methacrylate C=C Stretch ~1636 Decreases as monomer is consumed. Used to calculate conversion. nih.govnih.gov
Ester C=O Stretch ~1745 Remains relatively constant; can be used as an internal standard.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the definitive structural elucidation of poly(HFIPMA). It provides detailed information about the chemical environment of atoms such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) within the polymer structure. rsc.org

¹H NMR: In the spectrum of the HFIPMA monomer, distinct signals appear for the vinyl protons and the methyl protons of the methacrylate group, as well as the methine proton (-CH) of the hexafluoroisopropyl group. chemicalbook.com Upon polymerization, the signals for the vinyl protons disappear, and new, broader signals corresponding to the polymer backbone's methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons emerge, confirming successful polymerization.

¹³C NMR: This technique provides a detailed map of the carbon skeleton. The spectrum of poly(HFIPMA) shows characteristic signals for the carbonyl carbon, the quaternary carbon of the polymer backbone, and the carbons of the hexafluoroisopropyl group, including those bonded to fluorine atoms, which exhibit splitting patterns due to C-F coupling. rsc.org

¹⁹F NMR: Given the high fluorine content, ¹⁹F NMR is particularly informative. It provides a clean and sensitive signal for the -CF₃ groups, allowing for confirmation of the fluoroalkyl side-chain integrity after polymerization. rsc.org

Advanced NMR techniques and analysis, sometimes aided by machine learning frameworks, can further resolve complex structural details, confirming the expected connectivity and microstructure of the polymer chain. arxiv.org

Chromatographic Analysis of HFIPMA Polymers

Chromatographic methods are used to separate and analyze the components of a mixture. In polymer research, they are crucial for determining molecular weight distributions and understanding thermodynamic interactions.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution (dispersity, Đ) of polymers. wikipedia.org The technique separates molecules based on their hydrodynamic volume, or size in solution. windows.netyoutube.com Larger polymer chains elute from the chromatography column faster than smaller ones. ufl.edu

Due to the unique solubility characteristics of many fluorinated polymers, selecting an appropriate mobile phase (eluent) is critical. For certain solvent-resistant polymers, hexafluoroisopropanol (HFIP) itself is an excellent and often necessary solvent for GPC analysis. ufl.edupolymersolutions.com The analysis of poly(HFIPMA) typically involves dissolving the polymer in a suitable solvent like tetrahydrofuran (B95107) (THF) or HFIP. rsc.orgufl.edu The system is calibrated using polymer standards of known molecular weights, such as polystyrene or poly(methyl methacrylate) (PMMA), to generate a calibration curve that relates elution time to molecular weight. wikipedia.orgwaters.com From the resulting chromatogram, key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) are calculated. wikipedia.org

Table 2: Typical GPC Parameters for Poly(HFIPMA) Analysis

Parameter Description Typical Value/Standard
Mobile Phase Solvent used to carry the polymer through the column. Tetrahydrofuran (THF), Hexafluoroisopropanol (HFIP) rsc.orgpolymersolutions.com
Stationary Phase Porous gel-packed columns (e.g., Styragel). ufl.edu Styragel HR-4E, PL-HFIP gel ufl.edu
Calibration Standards of known molecular weight used to create a calibration curve. Polystyrene, Poly(methyl methacrylate) (PMMA) ufl.eduwaters.com

| Detector | Device used to detect the polymer as it elutes. | Refractive Index (RI) Detector youtube.com |

Inverse Gas Chromatography (IGC) is a highly sensitive and versatile technique used to characterize the physicochemical properties of solid materials, including polymers. surfacemeasurementsystems.com In contrast to conventional GC, the material under investigation (poly(HFIPMA)) is placed in the column as the stationary phase, and known volatile liquids (probes) are injected. researchgate.netresearchgate.net By measuring the retention time of these probes, a wealth of thermodynamic information can be obtained. researchgate.net

For poly(HFIPMA), IGC has been used to determine key thermodynamic parameters:

Flory-Huggins Interaction Parameters (χ): This parameter quantifies the interaction between the polymer and a given solvent probe. Lower χ values indicate better compatibility or solubility. Research shows that poly(HFIPMA) is generally insoluble in most common solvents, with the notable exception of chloroform, which acts as a proton donor, forming favorable hydrogen bonds with the polymer's fluorine and carbonyl oxygen atoms. researchgate.netnih.gov

Solubility Parameters (δ): IGC allows for the calculation of the total solubility parameter and its dispersive, polar, and hydrogen-bonding components. Studies have found that for poly(HFIPMA), the total and dispersive solubility parameters decrease linearly with increasing temperature, while the polar and hydrogen-bonding components tend to increase, likely due to conformational changes in the polymer. researchgate.netnih.gov

Thermodynamic Sorption Parameters: The technique can also be used to calculate the molar heat, energy, and entropy of sorption and mixing for various probes, providing a deep understanding of the polymer's surface and bulk interactions. researchgate.net

Table 3: Flory-Huggins Interaction Parameters (χ) for Poly(HFIPMA) with Various Probes at 120°C (Data extracted from research findings) . researchgate.net

Probe Molecule Chemical Nature Flory-Huggins Parameter (χ)
n-Hexane Non-polar 2.05
n-Octane Non-polar 1.83
n-Decane Non-polar 1.63
Benzene Aromatic 1.34
Toluene Aromatic 1.25
Acetone Polar 1.25
Chloroform Proton Donor 0.49
Tetrahydrofuran Polar 0.82

Thermal Analysis of HFIPMA Polymers

Thermal analysis techniques measure the physical and chemical properties of a material as a function of temperature. kohan.com.tw For poly(HFIPMA), these methods are crucial for determining its performance limits and processing conditions. Key techniques include Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). researchgate.netresearchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. nih.gov For poly(HFIPMA), TGA is used to determine its thermal stability and decomposition profile. A typical TGA curve shows the temperature at which weight loss begins (onset of decomposition) and the temperatures corresponding to different stages of degradation. Fluorinated polymers like poly(HFIPMA) are known for their high thermal stability, meaning they decompose at significantly higher temperatures compared to their non-fluorinated counterparts like poly(methyl methacrylate). nbinno.commarquette.edu

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis is a fundamental technique used to determine the thermal stability of polymers by measuring the change in mass as a function of temperature in a controlled atmosphere. The analysis identifies the onset of decomposition, the temperature of maximum degradation rate, and the amount of residual mass.

While specific TGA data for pure poly(hexafluoroisopropyl methacrylate) is not extensively detailed in readily available literature, the thermal behavior can be inferred by comparing it with analogous polymers such as poly(methyl methacrylate) (PMMA). For PMMA, thermal degradation is a multi-stage process. Studies have shown that PMMA can exhibit initial decomposition stages between 165°C and 270°C, attributed to the scission of weak links, followed by a main degradation phase at higher temperatures, around 360°C to 400°C, which involves random chain scission. nsc.ru The introduction of fluorine atoms into the polymer structure, as in p-HFIPMA, is generally expected to alter the thermal stability. Films of PMMA modified with various additives have shown decomposition onset temperatures ranging from approximately 170°C to 213°C. researchgate.net For instance, the thermal degradation onset for poly(2-ethylhexyl methacrylate) has been recorded at about 255°C. metu.edu.tr Given these comparisons, p-HFIPMA is anticipated to exhibit robust thermal stability, a characteristic feature of fluorinated polymers.

Table 1: Representative Thermal Decomposition Data for Methacrylate Polymers from TGA

PolymerOnset Decomposition Temp. (°C)Peak Decomposition Temp. (°C)
Poly(methyl methacrylate) (PMMA)~270-300~360-400
PMMA (anionic synthesis)-~360
Poly(2-ethylhexyl methacrylate)~255-

Note: Data is compiled from various studies on related polymers to provide a comparative context for the expected thermal stability of p-HFIPMA.

Differential Scanning Calorimetry (DSC) for Polymerization Kinetics and Thermal Transitions

Differential Scanning Calorimetry measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. mit.edu It is a powerful tool for studying thermal transitions like the glass transition temperature (Tg) and for analyzing the kinetics of polymerization. researchgate.netsurface-tension.de

Thermal Transitions: The glass transition temperature is a critical property of amorphous polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. For poly(this compound), a glass transition temperature (Tg) of 56°C has been reported. mdpi.com Other sources have cited similar values of 68°C and approximately 70°C, with variations attributable to factors like molecular weight and measurement method. nsc.rumdpi.com This Tg is a key parameter for determining the polymer's operational temperature range in various applications.

Table 2: Glass Transition and Polymerization Data for Methacrylate Monomers from DSC

Polymer/MonomerPropertyValue
Poly(this compound)Glass Transition Temp. (Tg)56 - 70 °C mdpi.com
Diurethane Dimethacrylate (UDMA)Enthalpy of Polymerization~60 kJ/mol unesp.br
Methacrylate MonomersPolymerization Rate OrderTFEA > MMA > TFEMA > HFIPA > HFIPMA nih.govjst.go.jp

Surface Analysis of HFIPMA Polymer Coatings

The surface properties of p-HFIPMA are among its most significant features, largely due to the presence of the hexafluoroisopropyl group. These properties are critical for applications requiring low adhesion and repellency.

Dynamic Contact Angle Measurements for Hydrophobicity and Surface Energy

Dynamic contact angle analysis is used to characterize the wettability of a solid surface by a liquid. By measuring the contact angles of different liquids (typically polar and non-polar) on a polymer coating, one can determine its hydrophobicity and calculate its surface free energy (SFE). metu.edu.trtstar.com A high water contact angle indicates a hydrophobic (water-repellent) surface.

The highly fluorinated structure of HFIPMA imparts excellent hydrophobicity to its polymer. jst.go.jp Coatings made from p-HFIPMA are expected to have low surface energy, a property that makes them suitable for anti-adhesive and protective films. jst.go.jptstar.com The surface free energy of a solid has two components: a dispersive (non-polar) part and a polar part. Fluorinated polymers typically exhibit very low surface energies. For comparison, polytetrafluoroethylene (PTFE) has a surface energy of about 19-20 mN/m. surface-tension.detstar.com In contrast, non-fluorinated polymers like PMMA have a significantly higher surface energy of around 41 mN/m. surface-tension.detstar.com

Studies on copolymers containing fluoroalkyl methacrylates demonstrate a substantial decrease in surface energy and an increase in water contact angle with higher fluorine content. tstar.com For example, coatings based on copolymers of glycidyl (B131873) methacrylate (GMA) and a fluoroalkyl methacrylate can achieve water contact angles as high as 125° and surface energies as low as 13.76 mN/m. tstar.com The hydrophobicity of HFIPMA monomer is greater than that of MMA and trifluoroethyl methacrylate (TFEMA), as indicated by HPLC retention times. nih.govjst.go.jp This inherent property translates to highly non-wettable polymer surfaces.

Table 3: Representative Contact Angle and Surface Free Energy Data

Polymer SurfaceLiquidContact Angle (°)Surface Free Energy (mN/m)
Poly(methyl methacrylate) (PMMA)Water~68-82 researchgate.nettstar.com~41 surface-tension.detstar.com
Polytetrafluoroethylene (PTFE)Water~108-112~19-20 surface-tension.detstar.com
Fluoroalkyl Methacrylate CopolymerWater>125 researchgate.net~14 tstar.com
Poly(this compound)WaterHigh (expected)Low (expected)

Note: Data is compiled from literature on PMMA, PTFE, and related fluorinated copolymers to provide context for the expected surface properties of p-HFIPMA.

Polymerization Kinetics and Reaction Mechanisms of Hfipma

Kinetic Studies of HFIPMA Homopolymerization

The homopolymerization of HFIPMA involves the reaction of HFIPMA monomers to form a polymer chain. Kinetic studies focus on the rates and factors influencing this process.

Monomer Reactivity Ratios in HFIPMA Copolymerization Systems

Monomer reactivity ratios (r1 and r2) are key parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same monomer versus the other comonomer. scielo.brcopoldb.jp These ratios are crucial for predicting the composition and structure of the resulting copolymer. nih.gov The values of r1 and r2 determine whether the copolymerization will be random, alternating, or blocky. copoldb.jp For example, in the copolymerization of cinnamyl methacrylate (B99206) (CMA, M1) and ethyl methacrylate (EMA, M2), the reactivity ratios were found to be r1 = 0.135 and r2 = 0.868, indicating that the EMA growing radical is more reactive than the CMA growing radical. scielo.br While specific reactivity ratios for HFIPMA with various comonomers are determined experimentally for each system, the general principles of copolymerization kinetics apply.

Mechanistic Insights into HFIPMA Polymerization

The polymerization of HFIPMA, like other methacrylates, proceeds via a free-radical mechanism. This process involves initiation, propagation, and termination steps. The introduction of perfluorinated substituents, such as the hexafluoroisopropyl group in HFIPMA, influences the electronic properties of the monomer and the reactivity of the propagating radical. researchgate.net This can lead to a lower termination rate constant compared to non-fluorinated methacrylates. researchgate.net

In the context of controlled polymerization techniques like Single Electron Transfer-Living Radical Polymerization (SET-LRP), the polymerization of HFIPMA has been successfully carried out using an activated copper wire catalyst and a ligand in a suitable solvent. rsc.org This allows for the synthesis of well-defined polymers with controlled molecular weight and narrow molecular weight distribution. rsc.org

Mechanistic studies on related acrylate (B77674) polymerizations have provided insights that can be extrapolated to HFIPMA. For example, in insertion polymerization catalyzed by palladium complexes, the polar monomer can coordinate to the metal center, and subsequent insertions lead to chain growth. nih.govscispace.com The nature of the catalyst and the reaction conditions can influence the regiochemistry of the insertion (e.g., 1,2- vs. 2,1-insertion). nih.gov

Computational Chemistry Approaches to Polymerization Mechanisms

Computational quantum chemistry has emerged as a powerful tool for investigating polymerization reaction mechanisms and kinetics. sci-hub.se These methods can be used to calculate reaction kinetic parameters and identify the most likely reaction pathways. sci-hub.se For instance, density functional theory (DFT) calculations have been employed to gain mechanistic insights into the copolymerization of acrylates with other monomers, revealing activation energy barriers for different reaction pathways. rsc.org

Computational studies can also elucidate the role of various factors, such as solvent effects and the structure of transition states, on polymerization rates. sci-hub.se For example, the Artificial Force Induced Reaction (AFIR) method can be used to simulate mechanochemical reactions and predict activation forces for polymer degradation. chemrxiv.org While specific computational studies focusing solely on HFIPMA polymerization mechanisms are not detailed in the provided context, the application of these computational tools to similar methacrylate and acrylate systems demonstrates their potential to provide a deeper understanding of HFIPMA polymerization. mdpi.comupenn.edu

Research on Hfipma Derived Materials for Specific Applications

Optical Materials and Devices

Hexafluoroisopropyl methacrylate (B99206) (HFIPMA) is a crucial monomer in the development of advanced optical materials due to the unique properties conferred by its fluorine content. The presence of fluorine atoms lowers the refractive index and enhances the optical transparency of the resulting polymers, making them suitable for a variety of high-performance optical applications.

Low Refractive Index Polymers for Optical Waveguides and Cladding Materials

Polymers derived from HFIPMA are particularly valuable for their low refractive index, a critical property for materials used in optical waveguides and as cladding for optical fibers. The principle of total internal reflection, which governs the transmission of light through an optical fiber, relies on the core material having a higher refractive index than the surrounding cladding material. google.comgoogle.com This difference ensures that light is efficiently guided along the fiber with minimal loss. google.comgoogle.com

Poly(1,1,1,3,3,3-hexafluoroisopropyl methacrylate) exhibits a refractive index of 1.390, which is significantly lower than that of common optical polymers like polymethyl methacrylate (PMMA). specialchem.com This makes HFIPMA-based polymers excellent candidates for cladding materials, enhancing the light propagation efficiency. dtic.mil For instance, a styrene (B11656) core clad with a polymer of heptafluorobutyl methacrylate (PHFBM), which has a refractive index of 1.387, shows a theoretical light propagation efficiency 50% greater than that of a styrene fiber core clad with PMMA. dtic.mil

The incorporation of fluorine-containing methacrylates, such as HFIPMA, into copolymers allows for the fine-tuning of the refractive index and other properties. google.com By copolymerizing with monomers like methyl methacrylate, the resulting materials can exhibit improved melt processing characteristics and flexibility, which are advantageous for manufacturing optical fibers. google.com The ability to precisely control the refractive index of these polymers is a key factor in their application for optical components. ntt-at.com

Below is a table comparing the refractive indices of various fluorinated and non-fluorinated polymers.

PolymerRefractive Index
Poly(1,1,1,3,3,3-hexafluoroisopropyl methacrylate)1.390
Poly(2,2,3,3,3-pentafluoropropyl acrylate)1.389
Poly(2-heptafluorobutoxy)ethyl acrylate)1.390
Poly(chlorotrifluoroethylene)1.390
Poly(2,2,3,4,4-hexafluorobutyl acrylate)1.392
Poly(2,2,3,4,4,4-hexafluorobutyl acrylate)1.394
Poly(2,2,3,3,3-pentafluoropropyl methacrylate)1.395
Poly(methyl hydro siloxane)1.397
Hydroxypropyl cellulose1.337
Data sourced from SpecialChem specialchem.com

Applications in Ophthalmic Devices

The unique properties of methacrylate-based polymers, including those derived from HFIPMA, make them suitable for use in ophthalmic devices. nih.govnih.gov These polymers offer good optical clarity, biocompatibility, high mechanical strength, and thermal stability. nih.gov Methacrylate derivatives have been used in contact lenses since 1936 and are now being explored for more advanced applications such as nanoparticle and micelle delivery systems, ocular hydrogels, and implants. nih.gov

While specific research on HFIPMA in commercially available ophthalmic devices is not extensively detailed in the provided results, the general properties of fluorinated methacrylates suggest their potential in this field. For instance, the high oxygen permeability of some fluorinated polymers is a desirable characteristic for contact lenses. nih.gov The ability to modify the surface properties and drug release profiles of these polymers opens up possibilities for therapeutic contact lenses that can deliver drugs for conditions like allergic conjunctivitis or glaucoma. nih.govresearchgate.net

Radiation Hard Polymers for Optical Applications

In environments with high levels of ionizing radiation, such as in nuclear facilities or space, the optical properties of materials can degrade over time. researchgate.netosti.gov Gamma radiation, for example, can induce color centers in polymers, leading to increased optical attenuation. researchgate.net Research has shown that certain fluorinated polymers exhibit greater resistance to radiation-induced damage, making them "radiation hard." dtic.mil

Polyheptafluorobutyl methacrylate (PHFBM) has been identified as a radiation-hard, low refractive index polymer, making it a strong candidate for cladding material in optical fibers used in radiation environments. dtic.mil The interaction of gamma rays with polymer materials can lead to chain scission and crosslinking, which alters their physical and optical properties. researchgate.netnih.gov The extent of this damage depends on the polymer's structure and the radiation dose. nih.gov Generally, polymers with aromatic ring structures tend to be more radiation-resistant. osti.gov While specific data on the gamma radiation resistance of HFIPMA homopolymers is limited in the provided results, the known stability of other fluorinated methacrylates suggests that HFIPMA-based materials could offer enhanced performance in high-radiation optical applications.

Oxygen Sensing Materials

HFIPMA-derived polymers have found utility as matrix materials for luminescent oxygen sensors. These sensors operate on the principle of luminescence quenching by oxygen. nih.govgoogle.com A luminescent dye, often a platinum- or ruthenium-based complex, is dispersed within a polymer matrix that is permeable to oxygen. nih.govmdpi.com When oxygen molecules interact with the excited dye, they cause a decrease in the luminescence intensity or lifetime, which can be correlated to the oxygen concentration. nih.govwisc.edu

The choice of the polymer matrix is crucial for the sensor's performance, influencing factors like sensitivity, response time, and stability. nih.govresearchgate.net Fluorinated polymers, including those made from HFIPMA, are often used due to their high oxygen permeability. nih.gov For example, a pressure-sensitive paint (PSP) was developed using a copolymer of HFIPMA and other fluorinated methacrylates, with Platinum tetrakis(pentafluorophenyl) porphyrin (PtTFPP) as the oxygen-sensitive luminophore. nih.gov The high oxygen permeability of the fluorinated polymer matrix allows for a rapid response to changes in oxygen pressure. rsc.org

The table below summarizes the composition of some oxygen sensing materials.

LuminophorePolymer MatrixApplication
Platinum(II) octaethylporphyrin (PtOEP)Polycaprolactone nanofibersBiomedical oxygen sensing with self-sterilization
Platinum tetrakis(pentafluorophenyl) porphyrin (PtTFPP)PolystyreneOptical oxygen sensing
Platinum tetrakis(pentafluorophenyl) porphyrin (PtTFPP)P(HFIPMA-co-TFEMA), P(HFIPMA-co-TFPMA), P(HFIPMA-co-NFHMA), P(HFIPMA-co-PFPMA), P(HFIPMA)Pressure-sensitive paint for aerodynamic measurements
Ruthenium complex (Ru-silane) and Carbon dots (SiCDs)SiloxaneTransparent pressure-sensitive paint for inner flow mapping
Data sourced from multiple scientific publications. nih.govnih.govnih.govrsc.org

Photolithography and Microfabrication

Photolithography is a fundamental process in the microelectronics industry for creating intricate patterns on semiconductor wafers. news-medical.net This technique relies on a light-sensitive material called a photoresist, which undergoes a change in solubility upon exposure to light. news-medical.netbuffalo.edu

Photoresist Compositions Incorporating HFIPMA Polymers

The relentless drive for smaller and more powerful microelectronic devices has pushed photolithography to use shorter wavelengths of light, such as 193 nm (ArF excimer laser). sigmaaldrich.compolymersolutionsfe.com Traditional photoresist polymers, often based on aromatic compounds, absorb too strongly at this wavelength. sigmaaldrich.com This has necessitated the development of new, more transparent polymer platforms, including those based on acrylates and methacrylates. sigmaaldrich.com

HFIPMA has emerged as a key monomer for 193 nm photoresists. sigmaaldrich.com The hexafluoroalcohol (HFA) group in HFIPMA provides several advantages. It imparts high transparency at 193 nm and has a pKa similar to that of the phenolic groups used in older photoresists, which is important for the dissolution behavior in the developer solution. sigmaaldrich.com Polymers containing HFIPMA have been successfully used in 193 nm dry and immersion lithography. sigmaaldrich.com

A typical chemically amplified photoresist formulation consists of a polymer resin, a photoacid generator (PAG), a solvent, and other additives. buffalo.eduallresist.commagtech.com.cn Upon exposure to 193 nm light, the PAG generates a strong acid, which then catalyzes a chemical reaction in the polymer, altering its solubility. sigmaaldrich.com In positive-tone photoresists, this reaction typically involves the cleavage of an acid-labile protecting group, making the exposed regions soluble in the developer. sigmaaldrich.com

Copolymers of HFIPMA with other monomers are often used to fine-tune the properties of the photoresist, such as etch resistance and dissolution characteristics. sigmaaldrich.comnist.gov For example, incorporating polycyclic groups can enhance the resistance of the polymer to the etching processes used to transfer the pattern to the underlying substrate. sigmaaldrich.com

The table below provides a general overview of the components in a chemically amplified photoresist.

ComponentFunctionExample Materials
Polymer Resin Forms the film and provides the solubility switch.Copolymers of HFIPMA, methyl methacrylate, t-butyl methacrylate, and methacrylic acid. sigmaaldrich.compolymersolutionsfe.com
Photoacid Generator (PAG) Generates a strong acid upon exposure to light.Onium salts (e.g., sulfonium, iodonium). researchgate.net
Solvent Dissolves the other components for spin coating.Propylene glycol monomethyl ether acetate (B1210297) (PGMEA). allresist.com
Additive (e.g., Quencher) Controls acid diffusion and improves resolution.Basic compounds. google.com
Data compiled from various sources on photoresist technology. sigmaaldrich.compolymersolutionsfe.comallresist.comresearchgate.netgoogle.com

Role of Hexafluoroisopropanol Groups in Photoresist Sensitivity

The incorporation of hexafluoroisopropanol (HFIP) groups into photoresist formulations plays a crucial role in enhancing their sensitivity, a critical factor for the efficiency and yield of semiconductor manufacturing. researchgate.net Research has demonstrated that the strong electrophilic nature of HFIP and the electron-withdrawing effect of its fluorine atoms significantly increase the acidity of the photoresist upon exposure to radiation. researchgate.netnih.gov This heightened acidity facilitates the imaging process, in some cases even eliminating the need for conventional photoacid generators (PAGs). researchgate.netclarkson.edu

A novel strategy has been developed utilizing HFIP-containing fluoropolymer photoresists that exhibit ultra-high sensitivity. nih.gov In these systems, the HFIP moiety itself can function as an acid-generating agent during exposure, which then catalyzes the deprotection reaction necessary for creating a positive-tone image. researchgate.net This intrinsic acid generation mechanism has been validated in both UV and electron beam lithography (EBL) exposures. researchgate.net

The practical impact of this approach is a significant boost in sensitivity. For instance, photoresists containing HFIP have achieved the patterning of trenches around 40 nm at an extremely low EBL dose of 3 μC/cm². researchgate.netnih.govmdpi.com This represents a sensitivity enhancement of approximately tenfold compared to commercial systems that rely on conventional PAGs. researchgate.netnih.govmdpi.com The ability to pattern at such low doses highlights the high-sensitivity and high-resolution features of these materials. researchgate.netnih.gov

The development of photoresists based on hexafluoroalcohol (HFA)-functionalized methacrylate monomers, such as Hexafluoroisopropyl methacrylate (HFIPMA), has been particularly advantageous for 193 nm lithography due to their desirable linear dissolution behavior with minimal swelling. nih.gov The compatibility of HFIP acid groups with acetal (B89532) protecting groups has been verified through imaging tests, which showed that the deprotection reaction proceeds as expected without unfavorable interactions. nih.gov

Table 1: Comparison of EBL Performance for Photoresists With and Without HFIP Groups

Photoresist CompositionContains HFIP GroupsOptimized EBL Dose (μC/cm²)Achieved Feature SizeReference
Non-fluorinated polymer with PAGNo52~100 nm researchgate.net
Fluorinated polymer (HF01) with PAGYes<14~100 nm researchgate.net
Fluorinated polymer (HF02) with PAGYes7~40 nm researchgate.net
Fluorinated polymer (HF03) with PAGYes3~40 nm researchgate.net
Fluorinated polymer (HF02) without PAGYes-Patterned mdpi.com
Fluorinated polymer (HF03) without PAGYes-Patterned mdpi.com

Immersion Lithography Applications

This compound (HFIPMA) and other hexafluoroalcohol (HFA) functionalized methacrylate polymers are pivotal in advancing 193 nm immersion lithography, a technique that enhances resolution by using a liquid medium between the lens and the wafer. researchgate.netsigmaaldrich.com The use of an immersion fluid, typically water, allows for numerical apertures (NA) greater than 1.0, leading to the patterning of smaller features. sigmaaldrich.comnih.gov

Polymers derived from HFIPMA are particularly well-suited for use in protective topcoats for immersion lithography. researchgate.net These topcoats act as a barrier to prevent the leaching of photoresist components into the immersion fluid and to protect the resist from the fluid, which could otherwise degrade imaging performance. nih.gov The unique properties of HFA methacrylate polymers, such as high receding water contact angles and good dissolution rates in alkaline developers, make them highly effective for this purpose. researchgate.net Furthermore, their solubility in alcoholic casting solvents allows for their application on top of photoresists with minimal intermixing. researchgate.net

The industry has also explored the development of "topcoat-free" photoresists, where the resist material itself is designed to have the necessary properties for direct contact with the immersion fluid. mdpi.com In this context, fluoropolymers containing less than 80% fluoro-alcohol functional units have been developed to reduce hydrogen bonding with the immersion fluid, which can be a concern at high scanner speeds. mdpi.com The incorporation of HFIPMA into these formulations helps to control the surface properties of the photoresist.

Table 2: Properties of HFA Methacrylate Polymers for Immersion Lithography

PropertyAdvantage in Immersion LithographyReference
High Receding Water Contact AnglesReduces watermark defects and facilitates high scan speeds. researchgate.net
Moderate TMAH Dissolution RatesAllows for clean development of patterned features. researchgate.net
High Solubility in Alcoholic SolventsEnables spin-casting on photoresists with minimal interfacial mixing. researchgate.net
Tunable Hydrophilicity/HydrophobicityAllows for optimization of interactions with the immersion fluid.

Colloidal Photolithography Techniques

Colloidal lithography is a cost-effective method for creating large-area, close-packed or non-close-packed arrays of nanoscale features. This technique often utilizes the self-assembly of colloidal particles, such as those made from polystyrene or polymethyl methacrylate, to form a mask for subsequent patterning processes. While direct research specifically detailing the use of this compound (HFIPMA) in the fabrication of the colloidal particles themselves for this technique is not prevalent in the provided search results, the properties of fluorinated polymers are highly relevant.

Fluorinated polymers are known for their unique self-assembly characteristics and low surface energies. researchgate.netnih.gov These properties are crucial in controlling the formation of ordered colloidal arrays. The ability of fluorinated block copolymers to self-assemble into well-defined nanostructures, such as lamellae or cylinders, can be exploited to create templates for nanopatterning. clarkson.edu The surface of films made from these polymers is often dominated by the low-energy fluorinated groups, influencing the interaction with other materials during the lithographic process. clarkson.edu

The fabrication of nonspherical colloidal particles using photolithography allows for the creation of anisotropic particles with tailored interactions. By coating different faces of the particles with different materials, their self-assembly behavior can be precisely controlled. The low surface energy and hydrophobicity imparted by fluorinated polymers could be beneficial in such surface modifications to direct the assembly of colloidal particles at interfaces. researchgate.netnih.gov

Protective Coatings and Surface Modification

Polymers derived from this compound (HFIPMA) are extensively utilized in the formulation of protective coatings and for surface modification due to the unique combination of properties imparted by the hexafluoroisopropyl group. These properties include exceptional hydrophobicity, chemical resistance, and low surface energy.

Copolymers incorporating HFIPMA have been shown to be effective as corrosion-resistant coatings. For instance, a copolymer of HFIPMA and glycidyl (B131873) methacrylate (GMA) can be used as a coating agent to enhance the stability of materials like stainless steel. The highly fluorinated structure of HFIPMA contributes to the chemical inertness and stability of the resulting polymer, making it resistant to degradation from various corrosive agents. The hydrophobic nature of these coatings also plays a role in preventing the ingress of water and other corrosive substances to the underlying substrate.

One of the most prominent applications of HFIPMA-based polymers is in the creation of surfaces that repel both water and oil, a property known as omniphobicity. The presence of the C-F bonds in the hexafluoroisopropyl group leads to very low surface tension. When a liquid with a higher surface tension, such as water or oil, comes into contact with a surface coated with an HFIPMA polymer, it is repelled and forms droplets rather than spreading out.

Coatings formulated with HFIPMA exhibit excellent water repellency and are used in applications requiring anti-fouling and anti-smudge properties. The synthesis of copolymers containing fluorinated methacrylates allows for the creation of surfaces with high water contact angles (105° to 125°) and decane (B31447) contact angles (50° to 85°), demonstrating significant water and oil repellency. The degree of repellency can be tuned by adjusting the fluorine content in the copolymer. These coatings are often referred to as "self-cleaning" because they resist greasy fingerprints and allow water droplets to easily roll off, carrying away dirt and contaminants.

Table 3: Contact Angle Measurements for Fluorinated Copolymer Coatings

Copolymer SystemWater Contact Angle (°)Decane Contact Angle (°)Key FindingReference
P(GMA-co-FMA)105 - 12550 - 85Higher fluorine content leads to superior water and oil repellency.
Fluorinated Triethylene Glycol PolymerSmaller than fluoroalkyl polymer-More hydrophilic and alcoholphilic than fluoroalkyl polymer.
Fluoroalkyl Acrylate (B77674) Polymer--Exhibits remarkably low critical surface tension.

The chemical resistance imparted by the fluorinated structure protects surfaces from solvents and other harsh chemicals. This makes HFIPMA-based coatings suitable for demanding environments such as in the automotive and aerospace industries. The low surface energy of these coatings not only provides water and oil repellency but also results in anti-stain and easy-to-clean properties, enhancing the functionality of the coated surface. Furthermore, the incorporation of HFA methacrylate polymers with polycyclic groups can increase resistance to reactive ion etching, a crucial property in microfabrication processes. researchgate.net

Biomedical and Advanced Functional Materials

This compound (HFIPMA) is a highly versatile fluorinated monomer utilized in the synthesis of advanced polymers for a range of specialized applications. nbinno.com Its unique structure, featuring a hexafluoroisopropyl group, imparts desirable properties such as hydrophobicity, chemical resistance, and thermal stability to the resulting polymers. nbinno.com These characteristics make HFIPMA-derived materials prime candidates for development in the biomedical and functional materials sectors. Research has particularly focused on their use as precursors for creating complex polymer architectures with tailored functionalities.

Materials for Drug Delivery Systems

The development of sophisticated drug delivery systems is a significant area of research for HFIPMA-derived polymers. These polymers serve as foundational materials for creating nanocarriers, such as micelles and nanoparticles, which can encapsulate therapeutic agents. mdpi.comnih.gov The hydrophobic nature of HFIPMA is advantageous for loading hydrophobic drugs, while its capacity to be copolymerized allows for the creation of amphiphilic block copolymers. These copolymers can self-assemble into core-shell structures in aqueous environments, protecting the drug payload and controlling its release. nih.govnih.gov

A key strategy involves using poly(this compound) (P(HFIPMA)) as a precursor polymer. rsc.orgrsc.org Through a process called post-polymerization modification, the hexafluoroisopropyl ester side chains of P(HFIPMA) can be reacted with various functional molecules. rsc.orgresearchgate.net For instance, aminolysis of P(HFIPMA) with specific amines can convert the hydrophobic precursor into a water-soluble, functional polymer capable of interacting with biological molecules. rsc.orgrsc.org One notable application is the synthesis of cationic polymers that can form complexes with plasmid DNA (pDNA), demonstrating their potential as non-viral vectors for gene delivery. rsc.orgresearchgate.net This approach allows for the creation of materials that combine a fast release for hydrophobic drugs with a more controlled release for other molecules, enabling multi-stage therapeutic action from a single nanocarrier. nih.gov

Table 1: Research Findings on HFIPMA in Drug Delivery Systems

Research FocusPolymer SystemKey FindingPotential Application
Precursor Polymer Modification P(HFIPMA) homopolymers and block copolymersP(HFIPMA) can be quantitatively modified via aminolysis to produce functional, water-soluble polymers. rsc.orgrsc.orgCreation of tailored drug carriers and gene delivery vectors.
Gene Delivery Cationic polymers derived from P(HFIPMA)The resulting cationic polymers effectively complex with pDNA in phosphate-buffered saline (PBS). rsc.orgresearchgate.netNon-viral gene therapy.
Multi-Stage Release Nanoparticles with HPMA-based block copolymersCan be designed for a rapid burst release of a hydrophobic drug model and controlled intracellular release of an amphiphilic component. nih.govCombined therapeutic strategies requiring orchestrated drug delivery.
Amphiphilic Copolymers Self-assembling block copolymersForm various nanostructures (micelles, vesicles) that enhance the solubility and stability of encapsulated drugs. mdpi.comnih.govDelivery of poorly water-soluble drugs for various treatments.

Adhesive Resins for Dental Applications

In the field of dentistry, the durability and longevity of composite restorations are paramount. Adhesive resins play a critical role in bonding restorative materials to tooth structures like enamel and dentin. nih.gov The performance of these adhesives is heavily influenced by the chemical composition of their monomer resins. quintessence-publishing.com Methacrylate-based resins are standard in dental composites and adhesives due to their favorable polymerization characteristics and mechanical properties. nbinno.comnih.gov

The incorporation of fluorinated monomers like HFIPMA into dental adhesive formulations is an area of active research. The inherent hydrophobicity imparted by the fluorine atoms can be beneficial in resisting the wet oral environment, potentially reducing degradation from water sorption and improving the long-term stability of the adhesive bond. nbinno.comossila.com Research into dental adhesives often focuses on optimizing the balance between hydrophobic and hydrophilic components to ensure both effective bonding to moist dentin and durable performance. nih.gov Copolymers of HFIPMA with other monomers can be used to tailor properties like wettability, adhesion, and mechanical strength. nbinno.comossila.com For example, copolymerizing HFIPMA with glycidyl methacrylate (GMA) results in a hydrophobic and corrosion-resistant polymer, properties that are highly desirable for dental materials. ossila.com

Table 2: Properties and Research Focus for Methacrylate-Based Dental Adhesives

Property / Research AreaSignificance in Dental AdhesionRelevance of HFIPMA
Bond Strength Measures the effectiveness of the adhesive in bonding composite to tooth structure. researchgate.netFluorinated monomers can enhance the durability of the bond by resisting hydrolytic degradation.
Hydrophobicity Reduces water sorption, which can degrade the polymer network and weaken the bond over time. quintessence-publishing.comThe hexafluoroisopropyl group gives HFIPMA a strong hydrophobic character. nbinno.comossila.com
Durability Long-term performance of the adhesive bond in the challenging oral environment.Enhanced chemical and water resistance from fluorination contributes to improved durability. nbinno.com
Monomer Composition The choice of monomers (e.g., HEMA, Bis-GMA) dictates the adhesive's properties. quintessence-publishing.comHFIPMA can be used as a specialty monomer to modify resin properties for improved performance.

Development of Multifunctional Water-Soluble Polymers

The synthesis of multifunctional water-soluble polymers is crucial for many advanced biomedical applications, including biosensors, drug delivery, and tissue engineering. mdpi.comnih.gov However, directly polymerizing functional monomers can sometimes be challenging. An effective alternative is the use of a well-defined precursor polymer that can be chemically modified after polymerization to introduce the desired functionality. rsc.orgrsc.org

Poly(this compound), P(HFIPMA), has emerged as an excellent precursor for this purpose. rsc.orgresearchgate.net It can be synthesized with controlled molecular weight and low dispersity using techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. rsc.orgrsc.orgyoutube.com The key to its utility lies in the reactivity of the hexafluoroisopropyl ester side chains. These groups act as "activated esters," which can be readily displaced by nucleophiles like primary amines in a process called aminolysis. rsc.orgrsc.org

This post-polymerization modification is highly efficient and versatile. By reacting P(HFIPMA) with different water-soluble amines, a diverse library of functional polymers can be created from a single precursor. rsc.orgmanchester.ac.uk For example, reaction with 2-hydroxypropyl amine yields a polymer analogous to poly(2-hydroxypropyl methacrylamide) (HPMA), a well-known biocompatible polymer. rsc.orgresearchgate.net Reaction with amines containing polyethylene (B3416737) glycol (PEG) chains or charged groups allows for the precise introduction of these functionalities. rsc.org A significant advantage of this method is that the only byproduct is the volatile 1,1,1,3,3,3-hexafluoroisopropanol, which is easily removed, simplifying polymer purification. rsc.org This synthetic route provides a powerful platform for designing advanced, multifunctional water-soluble polymers for sophisticated biomedical uses. rsc.org

Table 3: Synthesis and Modification of P(HFIPMA) for Water-Soluble Polymers

ProcessDescriptionKey Outcome
RAFT Polymerization Controlled polymerization of HFIPMA monomer. rsc.orgProduces well-defined P(HFIPMA) precursor polymers with controlled molecular weight and narrow molecular weight distribution. rsc.org
Post-Polymerization Aminolysis Reaction of P(HFIPMA) with functional amines (e.g., 2-hydroxypropyl amine, 3-(dimethylamino)-1-propylamine). rsc.orgConverts the hydrophobic P(HFIPMA) into a variety of multifunctional, water-soluble polymers. rsc.orgresearchgate.net
Purification Removal of the 1,1,1,3,3,3-hexafluoroisopropanol byproduct. rsc.orgStraightforward purification process due to the volatility of the only side product. rsc.org

Environmental and Atmospheric Chemistry Research of Hfipma

Atmospheric Degradation Studies of HFIPMA

The primary removal process for HFIPMA in the troposphere is through reactions with photochemically generated radicals, principally hydroxyl (OH) radicals during the day and chlorine (Cl) atoms, particularly in marine and coastal areas.

Reactions with OH Radicals

The gas-phase reaction of HFIPMA with the hydroxyl radical (OH) is a key determinant of its atmospheric lifetime. The rate coefficient for this reaction has been determined experimentally. The reaction proceeds primarily through the addition of the OH radical to the carbon-carbon double bond of the methacrylate (B99206) group.

A study on a series of fluorinated acrylates and methacrylates provided the rate coefficient for the reaction of OH radicals with HFIPMA at 298 K. conicet.gov.ar The relatively rapid rate of this reaction suggests that HFIPMA will be efficiently removed from the atmosphere, limiting its potential for long-range transport.

Table 1: Rate Coefficient for the Reaction of HFIPMA with OH Radicals at 298 K

ReactantRate Coefficient (kOH) in cm³ molecule⁻¹ s⁻¹Source
Hexafluoroisopropyl methacrylate1.67 x 10⁻¹¹ conicet.gov.ar

Reactions with Cl Atoms

In addition to reacting with OH radicals, HFIPMA can also be degraded by chlorine atoms. The rate coefficient for the reaction of HFIPMA with Cl atoms has also been experimentally determined.

Table 2: Rate Coefficient for the Reaction of HFIPMA with Cl Atoms at 298 K

ReactantRate Coefficient (kCl) in cm³ molecule⁻¹ s⁻¹Source
This compound(2.22 ± 0.45) x 10⁻¹⁰ conicet.gov.ar

Degradation Pathways and Product Identification

The atmospheric degradation of HFIPMA is initiated by the addition of OH radicals or Cl atoms to the C=C double bond. This initial step leads to the formation of haloalkyl radicals, which then undergo further reactions in the presence of oxygen (O₂).

For the reaction with chlorine atoms, studies on similar methacrylates have identified the major degradation products. The degradation pathway for 1,1,1,3,3,3-hexafluoroisopropylmethacrylate with Cl atoms has been shown to yield chloroacetone (B47974) and formaldehyde (B43269) as the main products. conicet.gov.ar These products are formed through the decomposition of the intermediate chloroalkoxy radical.

The expected degradation pathway initiated by OH radicals would proceed in a similar manner, leading to the formation of hydroxylated intermediates that can further react to form various oxygenated products. However, specific product studies for the OH-initiated oxidation of HFIPMA are not extensively detailed in the reviewed literature.

Atmospheric Implications and Environmental Impact Assessment

Based on its atmospheric reactivity and degradation products, the environmental impact of HFIPMA can be assessed in terms of its contribution to photochemical ozone formation and acid deposition.

Ozone Photochemical Potential (POCP)

The Photochemical Ozone Creation Potential (POCP) is an index that quantifies the ability of a volatile organic compound (VOC) to form ground-level ozone in the presence of nitrogen oxides (NOx) and sunlight. The POCP value for HFIPMA has been calculated based on its atmospheric degradation mechanism.

The relatively short atmospheric lifetime of HFIPMA means that any contribution to ozone formation will be localized to the region of its emission. While specific POCP values for HFIPMA are not widely published, the general reactivity of methacrylates suggests a potential to contribute to local and regional ozone production. One study has calculated the POCP for a group of fluorinated acrylates and methacrylates, providing an indication of their ozone-forming potential. conicet.gov.ar

Table 3: Atmospheric Lifetime and Photochemical Ozone Creation Potential of HFIPMA

CompoundAtmospheric Lifetime (τ)Photochemical Ozone Creation Potential (POCP)Source
This compoundNot explicitly statedCalculated, but specific value not provided in abstract conicet.gov.ar

Acidification Potential

The atmospheric degradation of organofluorine compounds like HFIPMA can lead to the formation of acidic species, which can contribute to acid rain. The breakdown of the hexafluoroisopropyl group can potentially lead to the formation of hydrogen fluoride (B91410) (HF) and other acidic byproducts.

Q & A

Q. How can HFIPMA be effectively copolymerized with hydrophilic monomers like 2-hydroxyethyl methacrylate (HEMA) for biomedical applications?

HFIPMA’s fluorinated structure enhances hydrophobicity and oxygen permeability, making it suitable for contact lenses or intraocular implants. To copolymerize HFIPMA with HEMA:

  • Monomer Ratios : Optimize feed ratios (e.g., 10–30% HFIPMA) to balance oxygen permeability and hydrophilicity .
  • Initiator Selection : Use azobisisobutyronitrile (AIBN) or UV-initiated systems under inert conditions to minimize side reactions .
  • Purification : Post-polymerization, remove unreacted monomers via dialysis or precipitation in non-solvents (e.g., hexane for HFIPMA-rich copolymers) .

Q. What analytical techniques are critical for characterizing HFIPMA-based polymers?

  • NMR Spectroscopy : 19F^{19}\text{F} NMR quantifies HFIPMA incorporation efficiency and detects residual monomers .
  • DSC/TGA : Determine glass transition temperatures (TgT_g) and thermal stability, which correlate with fluorinated content .
  • Oxygen Permeability Testing : Use ASTM F2714-08 methods to validate suitability for ophthalmic materials .

Q. How does HFIPMA’s fluorination impact polymer surface properties compared to non-fluorinated analogs?

The hexafluoroisopropyl group lowers surface energy, reducing protein adhesion and improving antifouling properties. Contact angle measurements (e.g., water contact angle >100° for HFIPMA copolymers vs. ~70° for HEMA homopolymers) confirm this .

Advanced Research Questions

Q. What computational methods are suitable for modeling HFIPMA’s reactivity in post-polymerization modifications?

  • GFN2-xTB and DLPNO-CCSD(T) : These methods enable efficient transition-state (TS) modeling for large systems (e.g., aminolysis reactions with >100 atoms). They predict reaction pathways without requiring supercomputers .
  • Key Insight : HFIPMA’s ester groups require 50 equivalents of primary amines for complete aminolysis, as steric hindrance from fluorinated groups slows reactivity .

Q. How do HFIPMA-containing polymers perform under UV exposure, and what stabilization strategies are needed?

  • UV Stability : HFIPMA’s fluorinated groups inherently resist UV degradation, but copolymers with acrylates (e.g., 2-(4-benzoylphenoxy)ethyl acrylate) require additional UV absorbers (e.g., benzophenone derivatives) .
  • Accelerated Aging Tests : Expose polymers to 365 nm UV light (1 W/m2^2) for 500 hours and monitor mechanical properties (e.g., tensile strength) .

Q. What are the challenges in scaling up HFIPMA-based polymer synthesis, and how can they be mitigated?

  • Monomer Purity : HFIPMA must be distilled (b.p. 81–82°C) to >99% purity to avoid side reactions .
  • Solvent Selection : Use fluorinated solvents (e.g., hexafluorobenzene) to dissolve HFIPMA-rich copolymers during processing .
  • Safety : HFIPMA’s low flash point (17°C) necessitates inert-atmosphere handling and explosion-proof equipment .

Data Contradictions and Resolution

Q. Discrepancies in reported oxygen permeability values for HFIPMA homopolymers: How to resolve?

  • Patent vs. Experimental Data : Early patents claim oxygen permeability (Dk) of 100 Barrers for HFIPMA homopolymers , but recent studies report ~80 Barrers due to batch impurities .
  • Resolution : Standardize testing conditions (e.g., 35°C, 0% humidity) and validate purity via GC-MS .

Q. Conflicting reactivity trends in post-polymerization modifications: What factors influence HFIPMA’s ester group reactivity?

  • Steric vs. Electronic Effects : While fluorination increases electrophilicity, steric hindrance from the hexafluoroisopropyl group dominates, requiring excess reagents (e.g., amines) for modifications .

Methodological Recommendations

9. Designing experiments to optimize HFIPMA’s copolymer composition for gas-permeable materials:

  • DoE Approach : Vary HFIPMA/HEMA ratios (10–50%) and measure Dk, water content, and modulus. Response surface modeling identifies optimal compositions .

10. Best practices for computational modeling of HFIPMA reaction mechanisms:

  • Model Simplification : Replace polymer chains with truncated analogs (e.g., methyl methacrylate-HFIPMA dimers) to reduce computational load while retaining electronic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.